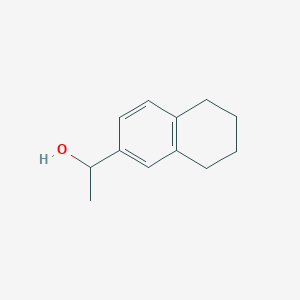![molecular formula C26H24N4O B12042266 3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-1-phenylethylidene]propanohydrazide](/img/structure/B12042266.png)
3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-1-phenylethylidene]propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E)-1-phenylethylidene]propanohydrazide is a complex organic compound featuring an imidazole ring substituted with diphenyl groups and a hydrazide moiety linked to a phenylethylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E)-1-phenylethylidene]propanohydrazide typically involves a multi-step process:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via a condensation reaction between benzil and ammonium acetate in the presence of a suitable catalyst, such as acetic acid, under reflux conditions.
Substitution with Diphenyl Groups: The imidazole ring is then substituted with diphenyl groups through a Friedel-Crafts alkylation reaction using diphenylmethane and a Lewis acid catalyst like aluminum chloride.
Hydrazide Formation: The propanohydrazide moiety is introduced by reacting the substituted imidazole with propanoyl chloride in the presence of a base such as pyridine.
Condensation with Phenylethylidene: Finally, the hydrazide is condensed with acetophenone to form the phenylethylidene group, completing the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: Reduction reactions can occur at the imidazole ring or the hydrazide moiety using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydrazide moiety, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Aluminum chloride, acetic acid.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazides or imidazoles.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E)-1-phenylethylidene]propanohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of imidazole exhibit antimicrobial, antifungal, and anticancer activities. The hydrazide moiety also contributes to its biological activity by interacting with various biomolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure suggests it could act as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.
Mécanisme D'action
The mechanism of action of 3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E)-1-phenylethylidene]propanohydrazide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, affecting enzymatic activity, while the hydrazide moiety can form hydrogen bonds with biological macromolecules, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4,5-diphenyl-1H-imidazol-2-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of a hydrazide.
N’-[(E)-1-phenylethylidene]propanohydrazide: Lacks the imidazole ring, simplifying its structure.
4,5-diphenyl-1H-imidazole: Basic imidazole structure without additional functional groups.
Uniqueness
3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E)-1-phenylethylidene]propanohydrazide is unique due to its combination of an imidazole ring with diphenyl substitution and a hydrazide moiety linked to a phenylethylidene group. This unique structure imparts specific chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C26H24N4O |
|---|---|
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
3-(4,5-diphenylimidazol-1-yl)-N-[(E)-1-phenylethylideneamino]propanamide |
InChI |
InChI=1S/C26H24N4O/c1-20(21-11-5-2-6-12-21)28-29-24(31)17-18-30-19-27-25(22-13-7-3-8-14-22)26(30)23-15-9-4-10-16-23/h2-16,19H,17-18H2,1H3,(H,29,31)/b28-20+ |
Clé InChI |
XZJGXWIMHDLYAU-VFCFBJKWSA-N |
SMILES isomérique |
C/C(=N\NC(=O)CCN1C=NC(=C1C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC=CC=C4 |
SMILES canonique |
CC(=NNC(=O)CCN1C=NC(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12042194.png)
![2-Chloro-5-[[5-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid](/img/structure/B12042196.png)
![3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12042208.png)

acetyl]hydrazono}methyl)-2-ethoxyphenyl 2,4-dichlorobenzoate](/img/structure/B12042225.png)



![N-(1H-indazol-6-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12042244.png)




